molecular formula C13H18O2 B1675242 (R)-(-)-Ibuprofen CAS No. 51146-57-7

(R)-(-)-Ibuprofen

Cat. No. B1675242
CAS RN: 51146-57-7
M. Wt: 206.28 g/mol
InChI Key: HEFNNWSXXWATRW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ibuprofen involves several steps, starting with the Friedel-Crafts acylation of isobutylbenzene to give an acyl chloride intermediate, which is then converted to ibuprofen . The ®-(-)-ibuprofen can be obtained by resolution of the racemic mixture.


Molecular Structure Analysis

“®-(-)-Ibuprofen” is a chiral molecule with a single chiral center. It has a carboxylic acid group (-COOH) and an isobutyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

Ibuprofen is a white crystalline powder with a melting point of 75-77°C. It is slightly soluble in water but readily soluble in organic solvents such as ethanol and acetone .

Scientific Research Applications

Efficacy in Pediatric Care

(R)-(-)-Ibuprofen is widely used for the treatment of inflammation, mild-to-moderate pain, and fever in children, and is the only NSAID approved for use in children aged ≥3 months. Its use has increased due to its efficacy and safety profile, but concerns have been raised regarding adverse reactions, especially with unsupervised consumption. Dehydration is noted to play a significant role in renal damage triggered by ibuprofen, and it is advised not to administer ibuprofen to patients with certain conditions such as diarrhea, vomiting, or asthma (de Martino et al., 2017).

Role in Neonatal Care

Intravenous preparations of ibuprofen, like ibuprofen lysine and ibuprofen-THAM, have been studied in preterm newborns with patent ductus arteriosus (PDA). Clinical trials have demonstrated the efficacy of intravenous ibuprofen in effectively closing PDA with minimal effect on renal function compared to placebo or indomethacin, albeit with some risks depending on the formulation used (Aranda & Thomas, 2006).

Adverse Drug Reactions and Interactions

A comprehensive review highlighted the adverse drug reactions (ADRs) and drug-drug interactions (DDIs) associated with NSAIDs, including ibuprofen. The review emphasized the importance of considering dose and duration of NSAID use, as well as the type or class of concomitant medication administered, to assess potential risk for ADRs (Moore, Pollack, & Butkerait, 2015).

Environmental Impact and Removal Techniques

The environmental impact of ibuprofen, recognized as an emerging organic contaminant, has garnered attention, leading to research on adsorption techniques for its removal from aqueous media. Studies have identified carbon-based adsorbents as highly effective for ibuprofen uptake, highlighting the importance of addressing ibuprofen's environmental risks (Oba et al., 2021).

Safety Profile and Comparative Studies

Research on the safety profile of ibuprofen and its comparison with other NSAIDs has been a key area of focus. Ibuprofen is associated with gastrointestinal adverse effects related to dose and patient population, and among NSAIDs, it has a comparatively low risk of cardiovascular adverse effects. However, ibuprofen's association with infections and its potential as an endocrine disrupter and antiproliferative agent for cancer cells suggest a complex safety profile that warrants further investigation (Varrassi et al., 2019).

Safety And Hazards

Ibuprofen is generally safe for use but can cause side effects such as stomach upset, nausea, vomiting, headache, dizziness, or drowsiness. In rare cases, it can cause serious (possibly fatal) liver disease, serious allergic reactions, or kidney problems .

Future Directions

Research is ongoing to develop new formulations of ibuprofen to improve its efficacy and reduce side effects. This includes the development of sustained-release formulations, combination therapies with other drugs, and exploration of its potential uses in conditions other than pain and inflammation .

properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Ibuprofen

CAS RN

51146-57-7
Record name (-)-Ibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51146-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8H60N62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-Ibuprofen
Reactant of Route 2
(R)-(-)-Ibuprofen
Reactant of Route 3
Reactant of Route 3
(R)-(-)-Ibuprofen
Reactant of Route 4
(R)-(-)-Ibuprofen
Reactant of Route 5
Reactant of Route 5
(R)-(-)-Ibuprofen
Reactant of Route 6
(R)-(-)-Ibuprofen

Citations

For This Compound
3,050
Citations
AM Evans - Clinical rheumatology, 2001 - Springer
… The chiral inversion of R( -)-ibuprofen occurs via the formation of a thioester with coenzyme A (R-ibuprofen-CoA intermediate). This intermediate also serves to introduce R(-)-ibuprofen …
Number of citations: 178 link.springer.com
G Geisslinger, O Schuster, KP Stock, D Loew… - European journal of …, 1990 - Springer
S(+)-, R(−)- or racemic ibuprofen was administered orally to volunteers in doses of 150 mg, 300 mg and 500 mg pure S(+)-, 300 mg pure R(−)- and 600 mg racemic ibuprofen. The …
Number of citations: 105 link.springer.com
TA Baillie, WJ Adams, DG Kaiser, LS Olanoff… - … of Pharmacology and …, 1989 - Citeseer
The metabolic chiral inversion of R-(-)-ibuprofen has been stud-led in human subjects by means of specific deutenum labeling and stereoselective gas chromatography-mass …
Number of citations: 118 citeseerx.ist.psu.edu
H Cheng, JD Rogers, JL Demetriades… - Pharmaceutical …, 1994 - Springer
An open, randomized, six-way crossover study was conducted in 12 healthy males to assess pharmacokinetics and bioinversion of ibuprofen enantiomers. The mean plasma terminal …
Number of citations: 108 link.springer.com
C Martínez, E García‐Martín, G Blanco… - British journal of …, 2005 - Wiley Online Library
… Although a role for the CYP2C9*2 enzyme in decreased R-ibuprofen metabolism cannot be excluded, our findings suggest that the effect on (R)-ibuprofen pharmacokinetics is …
Number of citations: 164 bpspubs.onlinelibrary.wiley.com
TS Tracy, DP Wirthwein, SD Hall - Drug metabolism and disposition, 1993 - ASPET
Ibuprofen [(racemic)2-(4-isobutylphenyl)propionic acid] undergoes metabolic inversion via formation, epimerization, and hydrolysis of the coenzyme A (CoA) thioester, ibuprofenyl-CoA. …
Number of citations: 83 dmd.aspetjournals.org
PGF Cox, WM Moons, FGM Russel… - British journal of …, 1991 - Wiley Online Library
1 The renal handling and effects of S(+)‐ and R(–)‐ibuprofen have been studied in the isolated perfused kidney (IPK) of the rat. 2 Both ibuprofen enantiomers were extensively …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
SM Sanins, WJ Adams, DG Kaiser, GW Halstead… - Drug metabolism and …, 1991 - ASPET
… R-ibuprofen undergoes metabolic chiral inversion in the rat in vivo. Following oral administration of a mixture of R-ibuprofen (7.5 … The results demonstrate that: (i) R-ibuprofen undergoes …
Number of citations: 63 dmd.aspetjournals.org
YC Xie, HZ Liu, JY Chen - Biotechnology letters, 1998 - Springer
… After a complete separation of the unreacted R-ibuprofen from the S—ester formed, the R—ibuprofen was racemized and the S—ester was chemically hydrolyzed to S-ibuprofen with …
Number of citations: 59 link.springer.com
EJ Lee, KM Williams, R Day, G Graham… - British journal of …, 1985 - Wiley Online Library
This study has examined the stereoselective disposition of the enantiomers of ibuprofen in four healthy male subjects following separate administration of racemic ibuprofen (800 mg) …
Number of citations: 357 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.